1-(5-Chlorothiophen-2-yl)-2-(2-nitropyridin-3-yl)oxyethanone

Catalog No.
S11211066
CAS No.
741734-32-7
M.F
C11H7ClN2O4S
M. Wt
298.70 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(5-Chlorothiophen-2-yl)-2-(2-nitropyridin-3-yl)o...

CAS Number

741734-32-7

Product Name

1-(5-Chlorothiophen-2-yl)-2-(2-nitropyridin-3-yl)oxyethanone

IUPAC Name

1-(5-chlorothiophen-2-yl)-2-(2-nitropyridin-3-yl)oxyethanone

Molecular Formula

C11H7ClN2O4S

Molecular Weight

298.70 g/mol

InChI

InChI=1S/C11H7ClN2O4S/c12-10-4-3-9(19-10)7(15)6-18-8-2-1-5-13-11(8)14(16)17/h1-5H,6H2

InChI Key

CKTKFEWOMQQSNQ-UHFFFAOYSA-N

Solubility

37.2 [ug/mL] (The mean of the results at pH 7.4)

Canonical SMILES

C1=CC(=C(N=C1)[N+](=O)[O-])OCC(=O)C2=CC=C(S2)Cl

1-(5-Chlorothiophen-2-yl)-2-(2-nitropyridin-3-yl)oxyethanone is a chemical compound characterized by its unique structure, which includes a chlorothiophene moiety and a nitropyridine group. Its molecular formula is C11_{11}H7_7ClN2_2O4_4S, and it has a molecular weight of 284.7 g/mol. This compound is notable for its potential applications in pharmaceuticals and agrochemicals due to its distinctive functional groups that may impart specific biological activities.

1-(5-Chlorothiophen-2-yl)-2-(2-nitropyridin-3-yl)oxyethanone exhibits potential biological activities, including antimicrobial and anti-inflammatory properties. Compounds with similar structures have been studied for their ability to inhibit specific enzymes or pathways relevant to disease processes, suggesting that this compound may also possess similar bioactive characteristics.

The synthesis of 1-(5-Chlorothiophen-2-yl)-2-(2-nitropyridin-3-yl)oxyethanone typically involves multi-step organic reactions. A common approach includes:

  • Preparation of 5-Chlorothiophene: This can be achieved through halogenation of thiophene derivatives.
  • Formation of the Nitropyridine: The nitropyridine moiety can be synthesized via nitration of a pyridine derivative.
  • Coupling Reaction: Finally, the chlorothiophene and nitropyridine components are coupled through an etherification reaction involving an acetylating agent.

These steps may vary based on desired yields and purity levels, with various solvents and catalysts employed to optimize the reactions.

1-(5-Chlorothiophen-2-yl)-2-(2-nitropyridin-3-yl)oxyethanone has potential applications in:

  • Pharmaceuticals: As a precursor or active ingredient in drugs targeting infections or inflammatory diseases.
  • Agricultural Chemicals: As a pesticide or herbicide due to its biological activity against pests.
  • Material Science: In the development of new materials with specific electronic or optical properties.

Interaction studies involving 1-(5-Chlorothiophen-2-yl)-2-(2-nitropyridin-3-yl)oxyethanone typically focus on its binding affinity to various biological targets. Preliminary studies suggest that it may interact with enzymes involved in metabolic pathways, potentially inhibiting their activity. Further research is needed to elucidate these interactions fully.

Several compounds share structural similarities with 1-(5-Chlorothiophen-2-yl)-2-(2-nitropyridin-3-yl)oxyethanone. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey FeaturesBiological Activity
1-(5-Chlorothiophen-2-yl)-2-(2-nitropyridin-3-yl)oxyethanoneC11_{11}H7_{7}ClN2_{2}O4_{4}SChlorothiophene & NitropyridinePotential antimicrobial & anti-inflammatory
5-Chloro-3-nitropyridineC5_{5}H4_{4}ClN3_{3}O2_2Simple nitropyridineAntimicrobial properties
2-Acetyl-5-chlorothiopheneC6_{6}H5_{5}ClOSAcetylated thiopheneAntioxidant activity
6-Methyl-2-nitro-pyridineC7_{7}H8_8N2_2O2_2Methylated nitropyridineAntimicrobial effects

The unique combination of functional groups in 1-(5-Chlorothiophen-2-yl)-2-(2-nitropyridin-3-yl)oxyethanone may enhance its biological activity compared to simpler analogs, making it a compound of interest for further research and development in medicinal chemistry.

XLogP3

3.4

Hydrogen Bond Acceptor Count

6

Exact Mass

297.9815056 g/mol

Monoisotopic Mass

297.9815056 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-08-2024

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